2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate
Description
2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate is a bicyclic ester featuring a strained 3.1.0 azabicyclohexane core. Its structure comprises a nitrogen-containing bicyclo[3.1.0]hexane system with two ester groups: a tert-butyl ester at position 2 and an ethyl ester at position 1. This compound is primarily utilized as a building block in organic synthesis, particularly in medicinal chemistry for the development of constrained peptidomimetics or enzyme inhibitors.
Properties
IUPAC Name |
2-O-tert-butyl 1-O-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-10(15)13-8-9(13)6-7-14(13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHDFROXQHCGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC1CCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate typically involves a series of organic reactions. One common method includes the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the formation of the bicyclic structure under controlled conditions. The reaction is often carried out using a mercury lamp, although this requires specialized equipment and glassware .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under specific conditions to ensure high purity and yield . The process typically involves the use of advanced organic synthesis techniques and may require cold-chain transportation to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as sodium chlorite (NaClO2) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using hydride reagents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite, hydrogen peroxide, and various hydride reagents . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: :
Biological Activity
2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate (CAS No. 2177266-42-9) is a bicyclic compound with potential biological activities. Its unique structure, characterized by a bicyclic azabicyclo framework and two carboxylate groups, suggests various pharmacological applications. This article explores the biological activity of this compound, examining its mechanisms, effects, and relevant case studies.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- LogP : 1.66
- Polar Surface Area : 56 Ų
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in metabolic pathways. The compound's azabicyclo structure allows it to mimic natural substrates or inhibitors, potentially leading to modulation of enzyme activity or receptor signaling.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro assays have shown that the compound can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : The structure suggests possible interactions with neurotransmitter systems, which could lead to neuroprotective effects.
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of various derivatives of azabicyclo compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-tert-butyl 1-ethyl 2-azabicyclo... | 64 | Staphylococcus aureus |
| 2-tert-butyl 1-ethyl 2-azabicyclo... | 128 | Escherichia coli |
Cytotoxicity Assays
In a study involving various cancer cell lines (e.g., HeLa and MCF7), the compound demonstrated a dose-dependent cytotoxic effect with IC50 values around 15 µM for HeLa cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
Neuroprotective Potential
Research into the neuroprotective effects of azabicyclo compounds has shown promising results. In models of oxidative stress-induced neuronal injury, the compound exhibited protective effects by reducing cell death and reactive oxygen species (ROS) production.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and its analogs:
| Compound Name | Bicyclo System | Substituents (Positions 1 and 2) | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-tert-butyl 1-ethyl 2-azabicyclo[3.1.0]hexane-1,2-dicarboxylate (Target) | [3.1.0] | Ethyl, tert-butyl | C₁₃H₂₁NO₄* | High ring strain; discontinued |
| 2-tert-butyl 1-methyl 2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | [2.1.1] | Methyl, tert-butyl | C₁₂H₁₉NO₄ | Smaller ring; reduced strain |
| 2-tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate | [2.1.1] | Methyl, tert-butyl, 4-amino | C₁₂H₂₀N₂O₄ | Amino group enhances reactivity |
| 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate | [4.1.0] (7-membered) | Methyl, tert-butyl | C₁₃H₂₁NO₄ | Larger ring; lower strain |
| (1S,4S)-2-tert-butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate | [2.2.1] (7-membered) | Methyl, tert-butyl | C₁₃H₂₁NO₄ | Stereospecific synthesis |
*Molecular formula inferred from analogs in and .
Key Observations:
Ring System and Strain: The target compound’s [3.1.0] system exhibits higher ring strain compared to [2.1.1] or [4.1.0] systems, influencing reactivity and stability .
Substituent Effects: Ethyl vs. methyl esters: Ethyl groups may alter solubility and steric hindrance, impacting downstream reactions . Amino-substituted analogs (e.g., 4-amino derivative) show enhanced nucleophilicity, enabling participation in coupling reactions .
Commercial Availability and Regulatory Status
- The target compound is discontinued, while analogs like 2-tert-butyl 1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate remain available from suppliers such as BLD Pharmatech and GLPBIO .
- Regulatory data (e.g., CAS numbers, hazard codes) are critical for compliance; for example, CAS 2106477-57-8 is linked to research-use-only labeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
